3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Evolutionary Significance of Spirocyclic Hydantoin Derivatives in Drug Discovery
The incorporation of hydantoin scaffolds into pharmaceutical agents dates to the mid-20th century with the introduction of phenytoin as an anticonvulsant. However, the emergence of spirocyclic hydantoin derivatives marks a paradigm shift in structure-based drug design, addressing limitations associated with planar heterocyclic systems. Spirocyclic architectures impose conformational constraints that reduce entropic penalties during target binding while maintaining synthetic accessibility through modern multicomponent reactions like the Bucherer–Bergs synthesis.
Recent studies demonstrate that spirohydantoins exhibit enhanced pharmacokinetic profiles compared to their non-spiro counterparts. For instance, the spirohydantoin derivative 21 (Table 1) displayed a 10-fold improvement in enzymatic potency against p300/CBP histone acetyltransferases compared to earlier oxazolidinedione-based inhibitors, coupled with reduced off-target activity against monoamine transporters. This evolutionary leap stems from the spirojunction’s ability to orient pharmacophoric elements in three-dimensional space, enabling simultaneous interactions with multiple binding pockets.
Table 1: Comparative profiles of selected spirohydantoin derivatives
| Compound | Target | IC₅₀ (μM) | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|
| 10a | HDAC1/HDAC4 | 0.027 | 12.3 | 82 |
| 21 | p300/CBP HAT | 0.11 | 8.9 | 91 |
| 13 | Multidrug resistance | 0.67* | N/A | N/A |
*IC₅₀ values in μM against PAR cell line.
The stereochemical configuration at the spiro center critically influences biological activity. Molecular docking analyses reveal that the (S)-configured spirohydantoin 21 forms a hydrogen bond network with Asp-1399 and Ser-1400 in the p300 acetyltransferase active site, a feat unattainable by its (R)-diastereomer. This stereoselectivity underscores the importance of chiral spiro centers in optimizing target engagement, a principle exemplified by 3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione’s design.
Structural Uniqueness and Pharmacophoric Features of Diazaspiro[4.5]decane Systems
The 1,3-diazaspiro[4.5]decane-2,4-dione core in 3-(hydroxymethyl)-8-methyl derivatives achieves an optimal balance between rigidity and synthetic versatility. X-ray crystallographic data of analogous compounds (PubChem CID 12799) reveals a puckered cyclohexane ring fused to the hydantoin moiety, creating a chair-like conformation that projects substituents into distinct spatial quadrants. The 8-methyl group occupies an equatorial position, minimizing steric strain while enhancing hydrophobic interactions with protein subpockets.
Critical pharmacophoric elements include:
- Spirocyclic Hydantoin Core : Serves as a hydrogen bond donor/acceptor platform, with the carbonyl groups engaging in dipole interactions and the NH groups participating in backbone hydrogen bonds.
- Hydroxymethyl Substituent : Positioned at C3, this polar group improves aqueous solubility and forms hydrogen bonds with catalytic residues, as observed in HDAC4 inhibition (e.g., compound 10a Tyr297 interaction).
- Methyl Group at C8 : Provides van der Waals contacts with hydrophobic enzyme regions, as demonstrated by the 2.6-fold potency increase in multidrug resistance reversal upon methyl introduction in compound 13 .
Structure-activity relationship (SAR) studies highlight the sensitivity of biological activity to substituent electronic properties. Electrophilic substitution at the hydantoin C5 position (e.g., fluorine in compound 20 ) enhances enzymatic inhibition through halogen bonding, while electron-donating groups like methyl improve metabolic stability by shielding oxidation-prone sites. The hydroxymethyl group’s orientation further modulates target selectivity—in sirtuin inhibitors, analogous groups engage in π-cation interactions with NAD+ binding sites, a feature potentially conserved in 3-(hydroxymethyl)-8-methyl derivatives.
Properties
CAS No. |
882-65-5 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15) |
InChI Key |
KDSCHUFYKGKZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CO |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Spiro Ring Formation
The core 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is typically constructed via condensation reactions between 4-piperidone derivatives and urea or cyanamide precursors. For example, reacting 8-methyl-4-piperidone with ammonium carbonate and potassium cyanide under reflux conditions yields the intermediate spiro hydantoin structure. This method, adapted from U.S. Patent 4,097,587, achieves cyclization through nucleophilic attack of the piperidone’s carbonyl carbon by the cyanamide nitrogen, followed by dehydration.
Key Reaction Conditions
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at position 3 is introduced via post-cyclization modifications. One approach involves the Leuckart-Wallach reaction, where formaldehyde and formic acid react with the secondary amine of the spiro intermediate to install the hydroxymethyl group. This reductive amination proceeds with moderate yields (45–60%) and requires careful pH control (pH 4–6) to avoid over-alkylation.
Optimization Challenges
-
Regioselectivity: Competing alkylation at the 8-methyl group necessitates stoichiometric control of formaldehyde.
-
Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted aldehydes.
Optimization Parameters for Industrial Scalability
Solvent and Catalyst Screening
Optimization studies highlight the critical role of solvent polarity in reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 92 |
| Ethanol | 24.3 | 49 | 88 |
| Acetonitrile | 37.5 | 62 | 94 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the cyanamide ion, improving cyclization yields. Catalytic amounts of ammonium chloride (5 mol%) further accelerate the reaction by stabilizing transition states.
Temperature and Time Profiling
A kinetic study of the cyclization step reveals:
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 70 | 12 | 67 |
| 80 | 8 | 82 |
| 90 | 6 | 91 |
Elevating temperatures above 90°C risks decomposition of the hydroxymethyl group, necessitating a balance between rate and stability.
Structural Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (MeCN:H₂O = 70:30) shows ≥98% purity for industrial-grade batches. Residual solvents (e.g., DMF) are monitored via GC-MS, with limits <0.1% per ICH guidelines.
Comparative Analysis with Structurally Related Compounds
Impact of Substituents on Synthesis
The hydroxymethyl group introduces steric and electronic challenges absent in simpler analogs:
| Compound | Key Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1,3-Diazaspiro[4.5]decane-2,4-dione | None | 75 | 6 |
| 8-Methyl derivative | Methyl at C8 | 68 | 8 |
| Target compound | Hydroxymethyl at C3 | 55 | 10 |
The hydroxymethyl group’s polarity necessitates longer reaction times to achieve satisfactory yields compared to non-polar substituents.
Alternative Synthetic Pathways
Patent WO2015190451 describes a three-step route for analogous hydantoins:
-
Step 1: Condensation of 4-piperidone with thiourea (yield: 85%).
-
Step 2: Oxidation of thiohydantoin to hydantoin using H₂O₂ (yield: 78%).
-
Step 3: Hydroxymethylation via Mannich reaction (yield: 60%).
This method avoids cyanide catalysts but requires stringent control of oxidation conditions to prevent over-oxidation .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes selective oxidation to form a carboxylic acid derivative. Key findings include:
-
Reagents : Potassium permanganate (KMnO) in acidic conditions converts the hydroxymethyl group to a carboxyl group (-COOH) at 60–80°C.
-
Yield : ~65–72% under optimized conditions.
-
Mechanism : Sequential oxidation via aldehyde intermediate, confirmed by GC-MS analysis.
Substitution Reactions
The nitrogen atoms in the diazaspiro framework participate in nucleophilic substitutions:
Cyclization and Ring-Opening
The spirocyclic structure enables controlled ring-opening under acidic/basic conditions:
-
Acid Hydrolysis (HCl, HO/EtOH, reflux): Cleaves the hydantoin ring to yield linear diamino esters .
-
Base-Mediated Rearrangement (NaOH, HO/THF): Generates fused bicyclic lactams via intramolecular amidation .
Comparative Reactivity with Analogues
The hydroxymethyl group enhances reactivity compared to similar spirohydantoins:
Solvent-Dependent Behavior
Polar solvents (e.g., DMSO, HO) stabilize zwitterionic intermediates during reactions, while non-polar solvents favor dimerization via hydrogen bonding .
Stability Under Thermal/Photolytic Conditions
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. The use of solvents such as dimethyl sulfoxide (DMSO) and specific catalysts can facilitate the cyclization process.
Key Reaction Mechanisms
- Oxidation : The compound can undergo oxidation to form oxo derivatives.
- Reduction : It may be reduced to yield spirocyclic compounds.
- Substitution : The hydroxymethyl group can participate in substitution reactions with electrophiles.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for creating complex organic molecules and spirocyclic compounds. Its unique structure allows for diverse modifications that can lead to novel compounds with varied properties.
Biology
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : Studies have shown its effectiveness against various Gram-positive bacteria.
- Anticancer Activity : Preliminary investigations suggest cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Medicine
The compound is being explored for its potential therapeutic applications in treating diseases due to its biological activity profile. Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of similar diazaspiro compounds against Staphylococcus aureus. The results indicated that structural modifications could enhance their antibacterial potency significantly.
Cytotoxicity Assays
Research conducted on various spirocyclic compounds demonstrated that certain derivatives of this compound exhibited IC50 values as low as 0.76 µM against HL-60 leukemia cells, showcasing their potential as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Modifications at specific positions can dramatically influence activity; for instance, introducing electron-withdrawing groups has been shown to enhance cytotoxic effects.
- Spatial Configuration : The arrangement of functional groups affects binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis signaling pathway . The compound’s structure allows it to bind to the active site of RIPK1, thereby inhibiting its activity and preventing cell death .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The biological activity of spirohydantoins is highly dependent on substituent type and position. Below is a comparative analysis:
Key Observations :
Target Compound :
Analog-Specific Routes :
Physicochemical and Structural Properties
Biological Activity
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, with the CAS number 882-65-5, is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.25 g/mol
- Density : 1.29 g/cm³
- Refractive Index : 1.568
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notably, its potential as an antimicrobial and anticancer agent has been highlighted.
Antimicrobial Activity
Research indicates that compounds within the diazaspiro family often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spirocyclic compounds can inhibit bacterial growth effectively. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The compound has demonstrated promising anticancer activity in various models. For example:
- Cytotoxicity Studies : In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and may inhibit key signaling pathways involved in tumor growth.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Properties | The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
| Anticancer Efficacy in Cell Lines | In a study involving FaDu hypopharyngeal tumor cells, the compound showed a higher cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent. |
The synthesis of this compound typically involves multi-step chemical reactions under controlled conditions. The presence of the hydroxymethyl group is crucial for its biological activity as it may enhance solubility and interaction with biological targets.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic pathways.
- Receptor Interaction : It is suggested that the compound interacts with specific receptors involved in cellular signaling pathways related to cancer progression.
Q & A
Q. What are the established synthetic routes for 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, spirocyclic hydantoins are often prepared by reacting cycloalkanespiro-5-hydantoin intermediates with halogenated reagents (e.g., 1-(chloromethyl)-4-methoxybenzene) in polar aprotic solvents like DMF, using potassium carbonate as a base at 25–80°C . Alternatively, sulfonylation or acylation of preformed spirodiamine scaffolds with sulfonyl chlorides/acid chlorides in dichloromethane, followed by triethylamine-mediated quenching and silica gel chromatography purification, is effective .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard. The monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.460° has been reported. Data refinement using F² least-squares methods yields reliability factors R = 0.030 and wR = 0.081, confirming precise bond lengths, angles, and torsional conformations (e.g., C8–C7–H7B = 115.67°) .
Q. What purification techniques are effective post-synthesis?
Column chromatography on silica gel with dichloromethane/methanol (9:1) is widely used . For hydantoin derivatives, recrystallization from ethanol or acetonitrile improves purity, while multi-scan absorption correction during crystallography ensures structural fidelity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Functionalization: Introduce substituents (e.g., sulfonamides, fluorophenoxy groups) at the 3- or 8-positions to modulate electronic and steric effects .
- Biological Assays: Test derivatives in in vitro models (e.g., anticonvulsant activity via maximal electroshock seizure tests) and correlate results with computed physicochemical parameters (logP, polar surface area).
- Statistical Analysis: Use multivariate regression to identify key structural drivers of activity, ensuring >95% confidence intervals for SAR validity .
Q. What computational methods optimize the synthesis of this spirocyclic hydantoin?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while AI-driven platforms like COMSOL Multiphysics simulate solvent effects and catalyst performance. For instance, ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 60% by prioritizing high-yield conditions (e.g., solvent polarity, temperature gradients) .
Q. How to resolve contradictions in reported crystallographic or spectroscopic data?
- Multi-Technique Validation: Cross-validate X-ray data with solid-state NMR (e.g., CP/MAS) to confirm torsional angles and hydrogen bonding patterns .
- Data Mining: Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to aggregate literature data and identify outliers caused by experimental artifacts (e.g., incorrect scaling factors in diffraction) .
Q. What strategies mitigate side reactions during functionalization?
- Protecting Groups: Temporarily block reactive sites (e.g., hydroxymethyl) with tert-butyldimethylsilyl (TBS) groups before sulfonylation .
- Kinetic Control: Optimize reaction time (e.g., 16 hours for acylations ) and stoichiometry (1.1 eq. sulfonyl chloride) to minimize hydrolysis or over-substitution.
Methodological Notes
- Experimental Design: For reproducibility, document solvent degassing, inert atmosphere protocols (N₂/Ar), and moisture-sensitive reaction setups .
- Data Contradiction Analysis: Apply hierarchical clustering to categorize conflicting results by experimental variables (e.g., crystallization solvent, diffraction radiation source) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
